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Efficacy and Safety Profile of Buparlisib

The primary evidence for buparlisib in thymoma comes from a single-arm, Phase II trial (NCT02220855)

involving patients with recurrent thymoma who had progressed after at least one prior line of platinum-based

chemotherapy [1] [2] [3].

Metric Result

Number of Patients 14 [1] [4]

Patient Population Stage IV, WHO Type B2 (29%) or B3 (71%) thymoma [1]

Objective Response Rate
(ORR)

7% (1 patient with Partial Response) [1] [3]

Disease Control Rate (DCR) 50% [1] [3]

Median Progression-Free
Survival (mPFS)

11.1 months (95% CI: 2.9 – 18.8) [1]

Median Overall Survival
(mOS)

22.5 months [1]
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Metric Result

Most Common Grade 3-4
Adverse Events

Dyspnea (21%), Rash (14%), Elevated transaminases (14%),
Pneumonitis (7%), Hyperglycemia (7%) [1] [4]

The trial was terminated prematurely by the sponsor due to the discontinuation of the buparlisib

development program, limiting the total accrual of patients [1].

Experimental Trial Protocol

The following details the methodology of the key Phase II trial investigating buparlisib in thymoma [1] [2].

Trial Design: Single-center, single-arm, open-label Phase II study.

Patient Selection: Eligible patients had histologically confirmed thymoma (WHO Type A, AB, B1, B2,
B3) and had progressed after at least one prior line of platinum-based chemotherapy. Patients with

thymic carcinoma were excluded.
Intervention: Buparlisib (BKM120) was administered orally at a dose of 100 mg once daily.

Treatment continued until disease progression or unacceptable toxicity.
Primary Endpoint: Objective Response Rate (ORR), defined as Complete Response (CR) + Partial

Response (PR) according to RECIST 1.1 criteria.
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), disease control rate

(DCR), and toxicity evaluation.
Statistical Design: The study used a two-stage Simon's Minimax design to test a null hypothesis

ORR of 10% against an alternative of 30%.

Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms (PI3Kα, PI3Kβ, PI3Kγ, and

PI3Kδ) and works by competitively binding to the ATP-binding site of the lipid kinase domain [5] [6]. The

rationale for its use in thymoma was based on preclinical data showing that the PI3K/AKT pathway is

frequently activated in these tumors [1].

The diagram below illustrates the mechanism of action of buparlisib within the PI3K/AKT/mTOR pathway,

a key signaling cascade for cell growth and survival that is often dysregulated in cancer.
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Comparison with Other Emerging Therapies

While buparlisib is no longer in active development for thymoma, research into other targeted therapies and

immunotherapies continues. The table below places buparlisib's results in the context of other emerging

treatments for thymic epithelial tumors (TETs).

Therapy / Agent Class / Target
Reported
Efficacy in
Thymic Tumors

Key Considerations

Buparlisib Pan-PI3K inhibitor ORR: 7%
(thymoma) [1]

Development discontinued; modest
activity.

Pembrolizumab PD-1 inhibitor
(Immunotherapy)

ORR: 29%
(thymoma), 19-

22.5% (thymic
carcinoma) [7]

Associated with a high risk of
severe immune-related adverse

events, including myocarditis,
especially in thymoma [7] [8].

Rivoceranib VEGFR2 inhibitor
(Anti-angiogenic)

ORR: 35% (in
mixed TETs, 2025

data) [8]

Shows activity in both thymoma
and thymic carcinoma; similar

profile to other anti-angiogenics like
lenvatinib [8].

Sunitinib &
Lenvatinib

Multi-targeted Tyrosine
Kinase Inhibitors (Anti-

angiogenic)

Lenvatinib ORR:
38% (thymic

carcinoma) [8]

Considered a standard of care
option for recurrent/metastatic

disease [8].

It is important to note that cross-trial comparisons should be interpreted with caution due to differences in

trial design, patient populations, and prior treatments.

Conclusion for Researchers
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In summary, the clinical investigation of buparlisib in thymoma revealed:

Limited Efficacy: It showed modest single-agent activity with a disease control rate of 50%, but a low
objective response rate of 7% in a heavily pre-treated population [1].

Significant Toxicity: Treatment was associated with substantial grade 3-4 adverse events, leading to
discontinuation in a number of patients due to issues like rash and pulmonary toxicity [1] [4].

Discontinued Development: The drug's development program for this indication was terminated
prematurely [1].

Current research has shifted towards other targeted agents, particularly anti-angiogenic drugs, and

immunotherapy, though the latter carries significant and unique risks in the thymoma patient population [7]

[8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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